1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Overview
Description
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a chemical compound with the molecular formula C19H22ClFN2OS
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 3-chlorophenyl thiol with an appropriate halogenated compound to form the chlorophenyl sulfanyl intermediate.
Formation of the Fluorophenyl Piperazine Intermediate: This step involves the reaction of 2-fluorophenylamine with piperazine to form the fluorophenyl piperazine intermediate.
Coupling Reaction: The final step involves the coupling of the chlorophenyl sulfanyl intermediate with the fluorophenyl piperazine intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on the compound’s potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2OS/c20-15-4-3-5-17(12-15)25-14-16(24)13-22-8-10-23(11-9-22)19-7-2-1-6-18(19)21/h1-7,12,16,24H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOKRFQJNUDPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152549 | |
Record name | α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-89-9 | |
Record name | α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338421-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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